4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and an aminomethyl group attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chlorophenol with formaldehyde and 1-amino-2-propanol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxy group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol: Similar structure but with a methyl group on the hydroxypropan-2-yl moiety.
2-(2-hydroxypropan-2-yl)phenol: Lacks the chloro and aminomethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol, a compound with the molecular formula C10H14ClNO2 and a molecular weight of approximately 215.67 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a chloro group at the para position of a phenolic ring and an amino group linked to a hydroxypropan-2-yl side chain. This unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-2-methylphenol | C7H7ClO | Lacks amino side chain; used as an antiseptic. |
2-Chloro-4-(1-hydroxybutan-2-yl)phenol | C10H13ClO | Similar structure but different alkyl side chain; potential antibacterial properties. |
4-Chloroaniline | C6H6ClN | Contains an amino group but lacks hydroxyl; used in dye synthesis. |
Antimicrobial Properties
Research indicates that compounds with halogen substitutions, such as chlorine, often exhibit significant antimicrobial activity. The presence of the chloro group in this compound suggests potential effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of chlorinated phenolic compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies showed that it reduced cell viability in K-562 cells (a model for chronic myelogenous leukemia), suggesting its potential role in cancer treatment .
Experimental Findings
A detailed assessment revealed that:
- Cell Viability : The compound reduced cell viability significantly at concentrations ranging from 5 to 50 µM.
- Mechanism of Action : The observed cytotoxicity was associated with apoptosis induction, characterized by increased levels of cleaved PARP and decreased Bcl-xL expression .
P-Glycoprotein Modulation
Another area of interest is the interaction of this compound with P-glycoprotein (P-gp), a key player in drug transport and multidrug resistance. Studies suggest that this compound may act as a non-competitive inhibitor of P-gp, potentially enhancing the efficacy of co-administered drugs .
Synthesis Pathways
Several synthetic routes have been proposed for the preparation of this compound. These methods typically involve:
- Chlorination : Introduction of the chloro group onto the phenolic ring.
- Amine Formation : Reaction of appropriate amines with hydroxypropan derivatives to form the desired amino side chain.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-chloro-2-[(1-hydroxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13)12-5-8-4-9(11)2-3-10(8)14/h2-4,7,12-14H,5-6H2,1H3 |
InChI Key |
MJGUYZISENODNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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